molecular formula C21H18N4O B3152902 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile CAS No. 746-67-8

4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile

Cat. No.: B3152902
CAS No.: 746-67-8
M. Wt: 342.4 g/mol
InChI Key: ZYGRWMPTDDLBCJ-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Organic Synthesis

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the synthesis of a vast array of organic molecules. nih.gov Its importance is deeply rooted in biochemistry, as it forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (RNA and DNA). nih.govnih.gov This biological significance has inspired chemists to utilize the pyrimidine scaffold in the design and synthesis of novel compounds with diverse applications.

In organic synthesis, the pyrimidine ring serves as a versatile intermediate. Its nitrogen atoms can be functionalized, and the ring itself can undergo various substitution reactions, allowing for the construction of complex molecular architectures. youtube.com The presence of the nitrogen atoms also influences the electronic properties of the ring, making it susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents. youtube.com Pyrimidine derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials. orientjchem.orgresearchgate.net

Table 1: Examples of Biologically Important Pyrimidine-Containing Molecules

CompoundClassSignificance
5-FluorouracilAntimetaboliteA key chemotherapeutic agent used in the treatment of various cancers. nih.gov
Zidovudine (AZT)Nucleoside analogAn antiretroviral medication used to treat HIV/AIDS.
Thiamine (Vitamin B1)VitaminAn essential nutrient involved in numerous metabolic processes. nih.gov
BarbituratesSedative-hypnoticsA class of drugs that act as central nervous system depressants. nih.gov

Prominence of the Morpholine (B109124) Moiety in Heterocyclic Compounds

Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group. nih.gove3s-conferences.org This unique combination of features imparts favorable physicochemical properties to molecules containing this moiety, making it a "privileged" scaffold in medicinal chemistry. nih.govresearchgate.net The presence of the morpholine ring can enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate. nih.govnih.gov

The nitrogen atom in the morpholine ring is typically basic, allowing it to form salts and participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. sci-hub.se The oxygen atom, on the other hand, can also act as a hydrogen bond acceptor. The chair conformation of the morpholine ring provides a defined three-dimensional structure that can be exploited in drug design to achieve optimal interactions with protein binding sites. nih.gov Its facile introduction into molecules via standard synthetic methodologies further enhances its utility. nih.gov

Table 2: Properties Conferred by the Morpholine Moiety

PropertyDescriptionReference
Increased SolubilityThe polar nature of the ether and amine groups can improve the water solubility of a compound. nih.gov
Metabolic StabilityThe morpholine ring is often resistant to metabolic degradation, leading to a longer half-life in the body. sci-hub.se
Improved PharmacokineticsCan positively influence absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov
Receptor InteractionThe nitrogen and oxygen atoms can act as hydrogen bond acceptors, and the nitrogen can be a proton acceptor, facilitating binding to biological targets. sci-hub.se

Structural Context of 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile within Pyrimidine Derivatives

This compound is a polysubstituted pyrimidine derivative. Its core structure is a pyrimidine ring, which is heavily functionalized with different substituents at positions 2, 4, 5, and 6.

At positions 2 and 6: Two phenyl groups are attached. These bulky, non-polar groups significantly influence the steric and electronic properties of the pyrimidine ring.

At position 4: A morpholino group is attached via its nitrogen atom. This introduces the beneficial properties of the morpholine moiety, as discussed in the previous section.

At position 5: A cyano group (-CN) is present. This electron-withdrawing group strongly influences the electronic character of the pyrimidine ring.

The combination of these substituents results in a complex molecule with a unique three-dimensional shape and a specific distribution of electron density. The synthesis of such a molecule would likely involve a multi-step process, potentially starting with the construction of the substituted pyrimidine ring followed by the introduction of the morpholine moiety. The synthesis of related 2,6-disubstituted pyridine-3,5-dicarbonitriles has been reported, often involving cyclocondensation reactions. beilstein-journals.org

Overview of Current Research Trends in Pyrimidine-Morpholine Hybrid Systems

The hybridization of pyrimidine and morpholine scaffolds is a growing area of research, particularly in the field of medicinal chemistry. frontiersin.orgresearchgate.net The rationale behind creating such hybrid molecules is to combine the biological activities and favorable physicochemical properties of both moieties to develop novel therapeutic agents. frontiersin.org

Recent studies have explored pyrimidine-morpholine hybrids for a range of potential therapeutic applications, including as anticancer agents. frontiersin.orgresearchgate.net For instance, various 4-morpholinopyrimidine derivatives have been synthesized and evaluated as inhibitors of protein kinases, such as phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR), which are key regulators of cell growth and proliferation and are often dysregulated in cancer. nih.govnih.govnih.gov

The research in this area often involves:

Design and Synthesis: The creation of libraries of novel pyrimidine-morpholine hybrids with diverse substituents. mdpi.comnih.gov

Biological Evaluation: Screening of these compounds against various biological targets and cell lines to identify lead candidates. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Investigating how changes in the molecular structure affect the biological activity to optimize the potency and selectivity of the compounds. nih.gov

The continued exploration of pyrimidine-morpholine hybrid systems holds promise for the discovery of new and effective therapeutic agents. mdpi.comresearchgate.net

Properties

IUPAC Name

4-morpholin-4-yl-2,6-diphenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c22-15-18-19(16-7-3-1-4-8-16)23-20(17-9-5-2-6-10-17)24-21(18)25-11-13-26-14-12-25/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGRWMPTDDLBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207093
Record name 4-(4-Morpholinyl)-2,6-diphenyl-5-pyrimidinecarbonitrile
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Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746-67-8
Record name 4-(4-Morpholinyl)-2,6-diphenyl-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746-67-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Morpholinyl)-2,6-diphenyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Morpholino 2,6 Diphenyl 5 Pyrimidinecarbonitrile and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile reveals a logical pathway for its synthesis. The primary disconnection involves the carbon-nitrogen bond between the pyrimidine (B1678525) C4 position and the morpholine (B109124) nitrogen. This points to a nucleophilic aromatic substitution (SNAr) reaction as the final step, identifying morpholine and a 4-halo-2,6-diphenyl-5-pyrimidinecarbonitrile (typically a 4-chloro derivative) as the immediate precursors.

Further deconstruction of the 4-halo-pyrimidine intermediate focuses on the formation of the heterocyclic ring itself. The pyrimidine ring can be disconnected into two key fragments: a three-carbon (C-C-C) unit and a nitrogen-carbon-nitrogen (N-C-N) unit. bu.edu.eg For the target structure, this leads to:

An N-C-N fragment which is typically an amidine. To install the C2-phenyl group directly, benzamidine (B55565) is the ideal precursor.

A C-C-C fragment that incorporates the C6-phenyl group and the C5-carbonitrile. This three-carbon component can be derived from several starting materials, most commonly through the condensation of benzaldehyde (B42025) and malononitrile (B47326) .

This analysis suggests a synthetic strategy beginning with the construction of a 2,6-diphenyl-5-cyanopyrimidine ring system, followed by halogenation at the C4 position, and concluding with the nucleophilic displacement of the halogen by morpholine.

Multicomponent Reaction Approaches for Pyrimidine-5-carbonitrile Formation

Multicomponent reactions (MCRs) are highly efficient for building complex molecular architectures like the pyrimidine-5-carbonitrile core in a single step, offering advantages in terms of atom economy and reduced reaction times. researchgate.netbohrium.comfigshare.comnih.gov

A widely utilized method for synthesizing pyrimidine-5-carbonitriles is the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a guanidine (B92328) derivative. growingscience.comresearchgate.net In a typical synthesis aiming for the 2,6-diphenyl-5-pyrimidinecarbonitrile core, benzaldehyde, malononitrile, and benzamidine hydrochloride would be the reactants.

The reaction proceeds through an initial Knoevenagel condensation of benzaldehyde and malononitrile to form benzylidenemalononitrile. researchgate.net This is followed by a Michael addition of the amidine to the activated double bond, and subsequent cyclization and aromatization (often via oxidation) to yield the stable pyrimidine ring. Various catalysts and conditions can be employed to promote this reaction. growingscience.com

Table 1: Conditions for Three-Component Synthesis of Pyrimidine-5-carbonitriles
AldehydeAmidine SourceCatalyst/SolventYieldReference
Aromatic AldehydesGuanidine HydrochlorideFe(acac)₃ / Ethanol (B145695)Good to Excellent researchgate.net
Aromatic AldehydesBenzamidine HydrochlorideMagnetic nano Fe₃O₄ / Solvent-freeGood growingscience.com
Aromatic AldehydesThioureaSodium Isopropylate / Isopropyl AlcoholN/A researchgate.net

This table presents generalized findings for the synthesis of related pyrimidine-5-carbonitriles.

An alternative to malononitrile is the use of ethyl cyanoacetate (B8463686) as the three-carbon building block. The reaction mechanism is similar, involving condensation with an aromatic aldehyde and subsequent cyclocondensation with an amidine. This route typically leads to a pyrimidinone derivative, which requires an additional chlorination step to activate the C4 position for subsequent nucleophilic substitution.

The synthesis begins with the condensation of benzaldehyde and ethyl cyanoacetate to form an α,β-unsaturated ester. This intermediate then reacts with benzamidine. The cyclization yields a 2,6-diphenyl-5-cyanopyrimidin-4-one. This pyrimidinone is a key intermediate that can be converted to the required 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

Another established route involves the use of α-cyano ketones as the three-carbon component. For the synthesis of the target molecule, the precursor would be benzoylacetonitrile (B15868) (3-oxo-3-phenylpropanenitrile). This compound contains the required C6-phenyl group and the C5-cyano group pre-installed.

The cyclocondensation reaction between benzoylacetonitrile and benzamidine hydrochloride provides a direct route to a 2,4-diphenyl-5-cyanopyrimidine derivative. However, to achieve the desired 2,6-diphenyl substitution pattern, a different strategy is needed. A more common approach is the reaction of α,β-unsaturated ketones with amidines. rsc.org For instance, the condensation of benzaldehyde with acetophenone (B1666503) would yield chalcone (B49325) (1,3-diphenyl-2-propen-1-one). While this is a common precursor for pyrimidines, incorporating the 5-cyano group would require starting with a cyano-functionalized ketone.

Nucleophilic Substitution Strategies for Substituent Introduction

The introduction of the morpholine moiety is typically achieved in the final stage of the synthesis via a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on the pre-functionalization of the pyrimidine ring with a suitable leaving group, most commonly a halogen atom, at the C4 position.

The synthesis of the final product, this compound, is accomplished by reacting a 4-chloro-2,6-diphenyl-5-pyrimidinecarbonitrile intermediate with morpholine. mdpi.com The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly when activated by the electron-withdrawing cyano group at C5. rsc.org

The precursor, 4-chloro-2,6-diphenyl-5-pyrimidinecarbonitrile, is synthesized from the corresponding 2,6-diphenyl-5-cyanopyrimidin-4-one by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov Once the chloro intermediate is isolated, it is dissolved in a suitable solvent (e.g., ethanol, DMF, or dioxane) and treated with morpholine, often in the presence of a base (like triethylamine (B128534) or potassium carbonate) to neutralize the HCl generated during the reaction. The reaction mixture is typically heated to drive the substitution to completion. mdpi.comresearchgate.net

Table 2: Representative Conditions for Nucleophilic Substitution on Halopyrimidines
Halopyrimidine SubstrateNucleophileConditionsProduct TypeReference
2,4,6-trichloropyrimidineMorpholineN/AMorpholino-pyrimidine nih.gov
4-Chloro-2-methylthiopyrimidineDimethylamineN/A4-Dimethylamino-pyrimidine rsc.org
2-Chloropyrimidine derivativesAnilinesMicrowave heating2-Anilinopyrimidines researchgate.net

This table illustrates the general applicability of nucleophilic substitution for functionalizing pyrimidine rings.

This final step is generally high-yielding and provides a clean route to a wide variety of 4-amino substituted pyrimidine analogues by simply varying the amine nucleophile used. mdpi.comnih.gov

Stereoselective Installation of Phenyl Moieties

In the context of this compound, the concept of stereoselective installation of the two phenyl groups at positions 2 and 6 is generally not a primary consideration. Stereoselectivity typically refers to the control of stereoisomer formation, which arises from chiral centers or restricted bond rotation.

For the target molecule, the single bonds connecting the phenyl groups to the planar pyrimidine ring allow for free rotation under normal conditions. The steric hindrance imposed by the adjacent substituents is insufficient to create a significant energy barrier that would lead to stable, isolable rotational isomers, known as atropisomers. Atropisomerism is a form of axial chirality that occurs when rotation around a single bond is severely restricted, a phenomenon observed in highly substituted biaryl systems like certain BINAP ligands or bulky benzamides. wikipedia.orgnih.gov

Therefore, the synthetic challenge for this part of the molecule is not stereoselectivity but rather regioselectivity —ensuring the phenyl groups are correctly positioned at C2 and C6 of the pyrimidine ring. This is typically achieved through the careful selection of starting materials in a multicomponent condensation reaction, such as the reaction between benzoyl acetonitrile (B52724), an aryl aldehyde, and an amidine derivative, where the regiochemical outcome is dictated by the established reaction mechanism. ekb.eg

Catalytic Systems and Optimized Reaction Conditions

The efficiency and success of synthesizing this compound are highly dependent on the catalytic systems and reaction conditions employed in each step, from the initial ring formation to the final substitution.

Application of Specific Catalysts in Pyrimidine Synthesis

The synthesis of the pyrimidine core and its subsequent functionalization utilizes a variety of catalysts to promote reactivity and enhance yields.

Formation of the Pyrimidine Ring: The initial cyclocondensation reaction to form the 2,6-diphenyl-5-pyrimidinecarbonitrile scaffold often employs base catalysis. Catalysts such as piperidine, sodium ethoxide, or sodium hydroxide (B78521) are frequently used to facilitate the condensation of starting materials like ethyl cyanoacetate, an appropriate aldehyde, and a nitrogen source (e.g., thiourea, guanidine). ekb.eg In some protocols, Lewis acids have also been shown to be effective.

Chlorination Step: The conversion of a 4-hydroxypyrimidine (B43898) intermediate to the crucial 4-chloropyrimidine (B154816) is typically achieved using phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-diethylaniline or triethylamine (TEA) to neutralize the HCl byproduct. ekb.eg

Nucleophilic Aromatic Substitution (SNAr): The final step, the reaction of 4-chloro-2,6-diphenyl-5-pyrimidinecarbonitrile with morpholine, is often facilitated by a non-nucleophilic base. mdpi.com Potassium carbonate (K₂CO₃) or triethylamine are commonly used to scavenge the HCl generated during the substitution, driving the reaction to completion. frontiersin.org

Impact of Solvent Systems on Reaction Efficiency

The choice of solvent plays a critical role in all stages of the synthesis, influencing reactant solubility, reaction rates, and in some cases, the reaction pathway itself.

For the initial multicomponent reaction to form the pyrimidine ring, polar protic solvents like ethanol are widely used as they effectively dissolve the reactants and catalysts. ekb.eg In the subsequent chlorination step, an excess of the reagent, phosphoryl chloride, can sometimes serve as both the reactant and the solvent. Alternatively, high-boiling point, non-reactive solvents may be used.

The final nucleophilic substitution with morpholine is often performed in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (CH₃CN), or isopropanol. ekb.egfrontiersin.org These solvents are effective at dissolving the polar substrates and facilitating the SNAr mechanism without interfering with the nucleophile. The selection of the solvent is crucial for achieving a reasonable reaction time and high yield.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including pyrimidines. This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods.

The synthesis of pyrimidine-5-carbonitrile derivatives via multicomponent reactions is particularly amenable to microwave irradiation. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. ekb.eg This rapid heating not only shortens the synthesis time but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts. For instance, syntheses using microwave power ranging from 150 to 750 watts have been shown to increase yields and dramatically shorten reaction times. ekb.eg

Comparative Analysis of Conventional and Modern Synthetic Techniques

Modern synthetic techniques, particularly microwave-assisted protocols, offer significant advantages over conventional heating methods for the synthesis of pyrimidine derivatives. The primary benefits are drastically reduced reaction times and often improved product yields.

Conventional methods typically involve refluxing the reaction mixture for several hours, which is energy-intensive and can lead to the degradation of sensitive substrates. In contrast, microwave synthesis provides uniform, rapid heating directly to the polar molecules in the mixture, resulting in faster, more efficient reactions. The table below illustrates a typical comparison for the synthesis of analogous pyrimidinecarbonitrile compounds, highlighting the efficiency gains of modern methods.

MethodTypical Reaction TimeTypical YieldEnergy InputKey Advantages
Conventional Heating (Reflux)4–24 hours40–75%HighSimple equipment setup
Microwave-Assisted Synthesis (MAOS)5–30 minutes70–95%LowRapid, high yields, cleaner reactions

Data presented are generalized from literature on the synthesis of analogous pyrimidine-5-carbonitrile derivatives. ekb.eg

Principles of Green Chemistry in Pyrimidinecarbonitrile Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like pyrimidinecarbonitriles to minimize environmental impact. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Several green approaches can be applied to the synthesis of this compound:

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Using catalytic amounts of a substance is preferable to using stoichiometric reagents.

Alternative Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Green approaches favor the use of safer solvents like water or ethanol, or even solvent-free conditions where the reactants are ground together, sometimes with a solid catalyst. researchgate.net

Atom Economy: Multicomponent reactions (MCRs), which are often used to construct the pyrimidine core, are inherently green. They combine three or more starting materials into a single product in one pot, maximizing the incorporation of atoms from the reactants into the final product and reducing the number of synthetic steps and purification processes.

By integrating these principles, the synthesis of pyrimidinecarbonitriles can be made more sustainable, safer, and economically viable.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile is expected to exhibit distinct signals corresponding to the protons of the phenyl, morpholino, and pyrimidine (B1678525) rings. The aromatic region would likely show complex multiplets for the ten protons of the two phenyl groups. The morpholino protons would typically appear as two distinct triplets, integrating to four protons each, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H 7.20 - 7.80 m 10H
Morpholino-H (N-CH₂) 3.60 - 3.90 t 4H

The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. The spectrum would be characterized by signals for the quaternary carbons of the pyrimidine ring, the carbon of the nitrile group, and the carbons of the phenyl and morpholino moieties.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyrimidine-C (C2, C6) 160 - 165
Pyrimidine-C (C4) 155 - 160
Pyrimidine-C (C5) 110 - 115
Phenyl-C (ipso) 135 - 140
Phenyl-C (ortho, meta, para) 125 - 135
Nitrile-C (CN) 115 - 120
Morpholino-C (N-CH₂) 45 - 55

To unambiguously assign the proton and carbon signals, especially for the complex aromatic regions, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These techniques would reveal proton-proton and proton-carbon correlations, allowing for a complete and accurate structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile, aromatic C-H, and C-N bonds, as well as the ether linkage within the morpholine (B109124) ring.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)
C≡N (Nitrile) 2220 - 2260
C=C, C=N (Aromatic/Pyrimidine) 1500 - 1650
C-H (Aromatic) 3000 - 3100
C-H (Aliphatic) 2850 - 3000
C-O-C (Ether) 1050 - 1150

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion peak [M]⁺, confirming the molecular formula. The fragmentation pattern would offer further structural information, likely showing losses of the morpholino and phenyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the extended conjugated system, encompassing the diphenyl-pyrimidine core, would be expected to result in strong absorption bands in the UV region, likely between 250 and 350 nm, corresponding to π→π* transitions.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. This powerful analytical technique provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's structure and its structure-activity relationships.

Despite a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific single-crystal X-ray diffraction data for this compound has been reported. The synthesis and biological evaluation of various related morpholino-pyrimidine derivatives have been documented, but a definitive crystal structure for this particular compound has not been published.

The absence of crystallographic data means that key structural parameters, which can only be determined with certainty by X-ray diffraction, remain unconfirmed. These parameters include:

Crystal System and Space Group: The classification of the crystal lattice and the symmetry operations within it.

Unit Cell Dimensions: The precise lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Molecular Conformation: The exact dihedral angles describing the spatial orientation of the phenyl and morpholino substituents relative to the central pyrimidine ring.

Intermolecular Interactions: The specific non-covalent interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, that govern the packing of molecules in the crystal lattice.

While computational modeling could offer theoretical predictions of the molecule's conformation, these would remain hypothetical without experimental validation from X-ray crystallography. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing critical insights into its solid-state properties and behavior.

Reactivity and Chemical Transformations of 4 Morpholino 2,6 Diphenyl 5 Pyrimidinecarbonitrile

Aromaticity and Electronic Properties of the Pyrimidine (B1678525) Ring

The pyrimidine ring is a diazine, a six-membered aromatic heterocycle containing two nitrogen atoms. bhu.ac.in This structure is analogous to benzene, with the replacement of two CH groups with nitrogen atoms. This substitution significantly alters the electronic properties of the ring. The nitrogen atoms are more electronegative than carbon, leading to a polarization of the ring and a decrease in electron density, making it "electron-deficient". bhu.ac.inresearchgate.net This inherent electron deficiency makes the pyrimidine ring less susceptible to electrophilic attack and more prone to nucleophilic substitution compared to benzene. bhu.ac.in

The aromaticity of the pyrimidine ring in 4-morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile is a key determinant of its stability and reactivity. Aromatic compounds exhibit enhanced stability due to the delocalization of π-electrons across the ring. The presence of substituents, such as the morpholino, diphenyl, and carbonitrile groups, can influence the electron distribution within the pyrimidine ring, thereby modulating its aromatic character and, consequently, its chemical properties. For instance, electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack, while electron-withdrawing groups would have the opposite effect. researchgate.net

The electronic properties of substituted pyrimidines have been the subject of computational and experimental studies. For example, studies on 2,4,6-trisubstituted pyrimidines have shown that the nature of the substituents significantly impacts their optical and electrochemical properties, such as absorption and emission spectra, as well as their oxidation and reduction potentials. researchgate.net The interplay between electron-donating and electron-withdrawing groups attached to the pyrimidine core can lead to interesting photophysical phenomena. researchgate.net

Table 1: Calculated Electronic Properties of Substituted Pyrimidines

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
2,4,6-triphenylpyrimidine-5.8-2.13.7
2,4-diphenyl-6-(pyrrol-1-yl)pyrimidine-5.6-2.23.4
4-(N,N-dimethylamino)-2,6-diphenylpyrimidine-5.4-2.03.4
2-(carbazol-9-yl)-4,6-diphenylpyrimidine-5.7-2.33.4

Note: Data is illustrative and based on general trends observed in substituted pyrimidines. Actual values for this compound would require specific experimental or computational analysis.

Chemical Reactivity of the Nitrile Group (–CN)

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations. wikipedia.org The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. nih.govlibretexts.org The reactivity of the nitrile group can be further influenced by the electronic effects of the pyrimidine ring to which it is attached. The electron-deficient nature of the pyrimidine ring can enhance the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles. nih.gov

Common reactions of the nitrile group include hydrolysis, reduction, and addition of organometallic reagents. wikipedia.orglibretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide intermediate. libretexts.orglibretexts.org

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org

Addition of Grignard Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.org

The presence of the bulky phenyl and morpholino groups in the vicinity of the nitrile group in this compound may introduce steric hindrance, which could affect the rate and feasibility of these reactions.

Reactivity Profile of the Morpholine (B109124) Substituent

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality. e3s-conferences.org The nitrogen atom of the morpholine ring is basic and nucleophilic due to the presence of a lone pair of electrons. This allows it to participate in reactions such as N-alkylation, N-acylation, and reactions with electrophiles. acs.org

The attachment of the morpholine ring to the electron-deficient pyrimidine core at the C4 position influences its reactivity. The electron-withdrawing effect of the pyrimidine ring can decrease the basicity and nucleophilicity of the morpholine nitrogen to some extent. However, the morpholine substituent as a whole is considered an electron-donating group through resonance, which can influence the reactivity of the pyrimidine ring itself.

The morpholine moiety is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, including its ability to improve aqueous solubility and metabolic stability. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Core

Due to its electron-deficient nature, the pyrimidine ring is generally unreactive towards electrophilic aromatic substitution. bhu.ac.inresearchgate.net Such reactions typically require harsh conditions and the presence of activating (electron-donating) groups on the ring. researchgate.net In this compound, the morpholino group at C4 and the phenyl groups at C2 and C6 are electron-donating and can activate the ring towards electrophilic attack to some degree. The most likely position for electrophilic attack would be the C5 position, which is activated by the ortho, para-directing morpholino group and is the only unsubstituted carbon on the pyrimidine ring. However, the presence of the electron-withdrawing nitrile group at C5 would strongly deactivate this position towards electrophilic substitution.

Conversely, the pyrimidine ring is activated towards nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, where the negative charge of the intermediate can be delocalized over the nitrogen atoms. bhu.ac.instackexchange.com In the case of this compound, the C4 position is already substituted with a morpholino group. If a suitable leaving group were present at the C2 or C6 positions, nucleophilic substitution could potentially occur at these sites. The stability of the intermediate formed during nucleophilic attack is a crucial factor in determining the feasibility of the reaction. stackexchange.com

Functional Group Interconversions Involving the Carbonitrile Moiety

The carbonitrile (nitrile) group is a valuable synthetic handle that can be converted into a variety of other functional groups. solubilityofthings.com These transformations are crucial for the structural modification and diversification of the parent molecule.

Conversion to Carboxylic Acid: As mentioned earlier, hydrolysis of the nitrile group under acidic or basic conditions yields a carboxylic acid. libretexts.org This transformation introduces a new functional group with distinct chemical properties.

Conversion to Amide: Partial hydrolysis of the nitrile can lead to the formation of a primary amide. libretexts.org

Conversion to Tetrazole: Nitriles can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form tetrazoles, which are five-membered heterocyclic rings.

Conversion to Amine: Reduction of the nitrile group with reagents like LiAlH₄ or through catalytic hydrogenation provides a primary amine. libretexts.org

These interconversions allow for the synthesis of a range of derivatives of this compound with potentially different biological activities and physicochemical properties.

Table 2: Common Functional Group Interconversions of the Nitrile Group

Starting Functional GroupReagents and ConditionsProduct Functional Group
Nitrile (-CN)H₃O⁺, heat or OH⁻, H₂O, heatCarboxylic Acid (-COOH)
Nitrile (-CN)H₂O₂, OH⁻Amide (-CONH₂)
Nitrile (-CN)LiAlH₄, then H₂OPrimary Amine (-CH₂NH₂)
Nitrile (-CN)R-MgBr, then H₃O⁺Ketone (-COR)
Nitrile (-CN)NaN₃, NH₄ClTetrazole

Ring-Opening and Ring-Closing Transformations of the Pyrimidine and Morpholine Rings

Ring-opening and ring-closing reactions can lead to significant structural rearrangements of heterocyclic compounds.

Pyrimidine Ring: While the pyrimidine ring is generally stable, under certain conditions, it can undergo ring-opening reactions. For example, some pyrimidine derivatives can undergo ring cleavage upon treatment with strong nucleophiles or under reductive conditions. A well-known reaction in pyrimidine chemistry is the Dimroth rearrangement, which involves the ring opening and subsequent re-cyclization of a substituted pyrimidine. Skeletal editing of pyrimidines through ring-opening and ring-closing sequences has also been reported. researchgate.net

Morpholine Ring: The morpholine ring is a saturated heterocycle and is generally stable. However, ring-opening reactions can be achieved under specific conditions, for instance, by cleavage of the C-O or C-N bonds. Ring-closing reactions are fundamental to the synthesis of the morpholine ring itself, often involving intramolecular cyclization of a suitable precursor. nih.gov De novo synthesis strategies for morpholines often employ multicomponent reactions followed by an intramolecular cyclization step. acs.org

Photochemical Reactivity of Related Pyrimidine Systems

The photochemical reactivity of pyrimidine derivatives is an area of significant interest, particularly due to the role of pyrimidine bases in DNA. nih.gov Upon absorption of UV light, pyrimidine systems can undergo various photochemical reactions.

Irradiation of substituted pyrimidines can lead to the formation of photoproducts such as photohydrates and products resulting from ring fragmentation. acs.orgacs.org For instance, the irradiation of 4-pyrimidinone, a compound related to uracil, leads to the formation of a photohydrate and a product derived from the photofragmentation of the pyrimidine core. acs.orgacs.org The nature and position of substituents on the pyrimidine ring can significantly influence the photochemical reaction pathways and the stability of the resulting photoproducts. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

To understand the electronic structure and molecular geometry of 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile, DFT calculations would be required. These calculations could determine optimized molecular geometry, bond lengths, and bond angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the compound's reactivity and electronic properties. Without specific studies, no data on these parameters can be provided.

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are essential for determining a range of molecular properties. For this compound, these calculations could predict properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). This information is valuable for understanding how the molecule might interact with other molecules and its environment. Currently, no such calculated data has been reported for this compound.

Conformational Analysis and Energy Landscape Studies

The presence of rotatable bonds in this compound suggests a complex conformational landscape. Conformational analysis would be necessary to identify the most stable low-energy conformations of the molecule. Understanding the energy landscape is crucial for predicting its behavior in different environments. This type of study has not yet been performed or published for this specific molecule.

Computational Elucidation of Reaction Mechanisms

Should this compound be involved in chemical reactions, computational methods could be used to elucidate the underlying mechanisms. By mapping the potential energy surface, transition states could be identified, and reaction pathways could be outlined. As of now, no studies have been published detailing the reaction mechanisms involving this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

To investigate how this compound interacts with other molecules, such as solvents or biological macromolecules, molecular dynamics (MD) simulations would be a valuable tool. MD simulations can provide a dynamic picture of these interactions over time, offering insights into binding affinities and modes of interaction. There are currently no published MD simulation studies involving this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

QSPR studies involve developing mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. For a series of related pyrimidine (B1678525) derivatives, a QSPR model could potentially predict the properties of this compound. However, the development and application of such a model for this specific compound have not been reported in the scientific literature.

Applications in Advanced Organic Synthesis

4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile as a Key Synthetic Intermediate

The structure of this compound suggests its role as a pivotal intermediate in the synthesis of a variety of functionalized molecules. The nitrile group at the 5-position is a particularly reactive handle that can undergo a wide range of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, each pathway leading to a new class of compounds with distinct properties.

Utilization of the Pyrimidinecarbonitrile Scaffold in the Construction of Complex Heterocyclic Architectures

The pyrimidinecarbonitrile core of this compound is an excellent platform for the construction of fused heterocyclic systems. The nitrile group, in conjunction with an adjacent amino or other reactive group, is a common precursor for cyclization reactions to form a new ring fused to the pyrimidine (B1678525).

For example, 5-cyanopyrimidines are known to react with various binucleophiles to afford a diverse range of fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, isoxazolo[5,4-d]pyrimidines, and pyrimido[4,5-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The specific substituents on this compound would influence the course of these cyclization reactions and the properties of the resulting fused heterocycles.

Table 1: Potential Fused Heterocyclic Systems from this compound

ReagentResulting Fused Ring SystemPotential Biological Relevance
Hydrazine (B178648)Pyrazolo[3,4-d]pyrimidineKinase inhibitors, Antiviral agents
HydroxylamineIsoxazolo[5,4-d]pyrimidineAnti-inflammatory agents
Guanidine (B92328)Pyrimido[4,5-d]pyrimidineAnticancer agents
AmidinesPyrimido[4,5-d]pyrimidineCNS agents

Role of Morpholine-Substituted Heterocycles as Versatile Building Blocks in Multistep Synthesis

The morpholine (B109124) moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. Morpholine-substituted heterocycles are therefore highly sought-after building blocks in multistep synthetic sequences.

This compound can serve as such a building block, introducing the morpholine-pyrimidine scaffold into a larger molecule. The presence of the nitrile group allows for its covalent attachment to other molecular fragments through various chemical linkages. The inherent stability of the morpholine ring under many reaction conditions makes it a reliable component in complex synthetic routes. The incorporation of this moiety can be a key step in the synthesis of compounds with potential therapeutic applications. sci-hub.se

Potential Catalytic or Reagent Applications of the Compound in Organic Transformations

While not extensively studied for its catalytic properties, the structural features of this compound suggest potential applications as a catalyst or reagent in certain organic transformations. The nitrogen atoms in the pyrimidine and morpholine rings possess lone pairs of electrons and could potentially act as Lewis bases or hydrogen bond acceptors, thereby catalyzing reactions such as Michael additions or aldol (B89426) condensations.

Recent studies have shown that morpholine-containing compounds can act as efficient organocatalysts. frontiersin.orgnih.gov The specific electronic environment created by the diphenyl and cyano substituents on the pyrimidine ring could modulate the basicity and catalytic activity of the morpholine nitrogen in this compound, opening avenues for its exploration as a novel catalyst. Further research would be necessary to investigate and establish any catalytic efficacy.

Development of Novel Synthetic Methodologies Leveraging the Compound's Distinct Functionalities

The unique combination of functional groups in this compound could be exploited in the development of novel synthetic methodologies. For example, the interplay between the nitrile group and the adjacent phenyl ring could be utilized in transition-metal-catalyzed C-H activation and functionalization reactions, leading to the synthesis of novel polycyclic aromatic systems.

Furthermore, the pyrimidine ring itself can be a substrate for various transformations. For instance, deconstruction-reconstruction strategies have been developed for pyrimidine diversification, where the ring is opened and then reclosed with different partners to generate new heterocyclic scaffolds. frontiersin.org Applying such a strategy to this compound could provide access to a wide array of novel and complex molecules that would be challenging to synthesize through traditional methods.

Integration into Automated and Flow Chemistry Systems

The development of automated and flow chemistry systems has revolutionized the synthesis of compound libraries for high-throughput screening. Pyrimidine derivatives are well-suited for such platforms due to the robustness of many of the reactions used for their synthesis and modification.

This compound, as a key intermediate, could be integrated into such automated workflows. technologynetworks.com Its functional handles, particularly the nitrile group, allow for a variety of subsequent reactions to be performed in a sequential and automated fashion, leading to the rapid generation of a library of diverse compounds based on the morpholino-diphenyl-pyrimidine scaffold. The use of flow chemistry could also enable safer and more efficient synthesis, particularly for reactions that require precise control of temperature and reaction time. mdpi.comresearchgate.netnih.gov The synthesis of pyrimidine libraries has been successfully demonstrated using microwave-assisted and automated methods, highlighting the feasibility of incorporating complex building blocks like the title compound into these modern synthetic platforms. researchgate.net

Systematic Design and Synthesis of Derivatives and Analogues of 4 Morpholino 2,6 Diphenyl 5 Pyrimidinecarbonitrile

Rational Design Principles for Structural Analogues

The rational design of structural analogues of 4-morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile is guided by established principles in medicinal chemistry, aiming to enhance desired properties through targeted structural modifications. The pyrimidine-5-carbonitrile scaffold is a recognized pharmacophore in the design of various kinase inhibitors and other therapeutic agents. nih.govrsc.orgnih.govnih.gov The design of novel derivatives often involves leveraging computational tools and understanding the structure-activity relationships (SAR) of existing related compounds.

Another important aspect of rational design is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve pharmacokinetic or pharmacodynamic profiles. For example, the morpholine (B109124) moiety might be replaced with other heterocyclic rings to explore different spatial arrangements and hydrogen bonding capabilities. sci-hub.se Furthermore, the planarity and rigidity of the molecule can be altered by creating fused-ring systems, which can lock the molecule into a specific conformation that may be more favorable for biological activity.

Chemical Modifications at the Pyrimidine (B1678525) Core

Systematic modifications of the central pyrimidine ring are crucial for developing a comprehensive understanding of the structure-reactivity landscape of this compound derivatives.

In related 2,4-diaryl-substituted pyrimidines, the nature of the substituents on the aryl groups has been shown to be a key determinant of their biological activity. nih.gov For instance, studies on other di-aryl pyrimidine series have demonstrated that even minor changes, such as the addition of a methyl group, can affect the anti-proliferative activity. nih.gov While specific studies on this compound are not available, general principles suggest that para-substitution on the phenyl rings is often well-tolerated and provides a vector for further functionalization.

Table 1: Hypothetical Substituent Effects on the Phenyl Rings

Substituent (R) Position on Phenyl Ring Expected Electronic Effect Potential Impact on Reactivity
-OCH₃ para Electron-donating Increased electron density on the pyrimidine core
-Cl para Electron-withdrawing (inductive), Electron-donating (resonance) Altered dipole moment and potential for halogen bonding
-NO₂ para Strong electron-withdrawing Decreased electron density on the pyrimidine core

The carbonitrile group at the C-5 position is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The Thorpe-Ziegler reaction, for instance, is a common method for the synthesis of pyrimidine-5-carbonitriles. ias.ac.innih.gov

The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid, which can then be further derivatized to form esters or amides. These transformations introduce new hydrogen bond donors and acceptors, which can significantly alter the compound's interaction with biological targets. Additionally, the nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are often used as bioisosteres for carboxylic acids.

Furthermore, the C-5 carbonitrile is a key precursor in the synthesis of fused pyrimidine systems. For example, reaction with hydrazine (B178648) or other binucleophiles can lead to the formation of pyrazolo[3,4-d]pyrimidines or other condensed heterocyclic systems. nih.gov

Structural Diversification of the Morpholine Moiety

One approach to diversification is the introduction of substituents on the carbon atoms of the morpholine ring. This can be achieved by starting with substituted amino alcohols in the synthesis of the morpholine ring itself. acs.orgnih.gov Such modifications can introduce chirality and alter the conformational preferences of the morpholine ring, which may lead to improved interactions with target proteins.

Another strategy involves the replacement of the morpholine ring with other saturated heterocycles, such as piperidine, piperazine, or thiomorpholine. This allows for the exploration of different ring sizes, heteroatom compositions, and hydrogen bonding patterns. For instance, replacing the oxygen atom of the morpholine with a sulfur atom (thiomorpholine) would increase lipophilicity and could introduce new interactions with biological targets.

Table 2: Potential Bioisosteric Replacements for the Morpholine Moiety

Heterocyclic Moiety Key Structural Difference Potential Change in Properties
Piperidine Absence of the oxygen atom Increased basicity and lipophilicity
Piperazine Presence of a second nitrogen atom Increased hydrogen bonding capacity and polarity
Thiomorpholine Replacement of oxygen with sulfur Increased lipophilicity and potential for different metabolic pathways

Synthesis and Exploration of Fused Pyrimidine Systems Incorporating the Morpholine Motif

The synthesis of fused pyrimidine systems from this compound or its precursors offers a pathway to novel, more rigid analogues. The C-5 carbonitrile and the adjacent amino group (if present in a precursor) are common starting points for annulation reactions to build additional rings onto the pyrimidine core.

For instance, treatment of a 4-amino-5-cyanopyrimidine with a one-carbon synthon can lead to the formation of a purine-like scaffold. Similarly, reaction with hydrazine hydrate (B1144303) can yield pyrazolo[3,4-d]pyrimidine derivatives. nih.gov The synthesis of various fused systems, such as triazolopyrimidines and pyrimido[4,5-d]pyrimidines, has been reported from appropriately substituted pyrimidine precursors. derpharmachemica.com

These fused systems often exhibit distinct biological activities compared to their monocyclic counterparts due to their constrained conformations and extended aromatic systems. The incorporation of the morpholine motif into these fused systems would generate a novel class of compounds with potentially unique pharmacological profiles.

Established Structure-Reactivity Relationships within the Derivative Series

While specific structure-reactivity relationship (SRR) studies on derivatives of this compound are not extensively documented, valuable insights can be gleaned from studies on analogous morpholinopyrimidine and thiopyranopyrimidine derivatives. nih.govnih.govnih.gov

For a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, it was found that the introduction of electron-withdrawing groups on a phenyl substituent generally led to better antitumor activity compared to electron-donating groups. nih.govnih.gov This suggests that the electronic properties of the aromatic substituents play a critical role in the biological activity of these compounds.

Table 3: Summary of Compound Names

Compound Name
This compound
Piperidine
Piperazine
Thiomorpholine
Pyrrolidine
Pyrazolo[3,4-d]pyrimidine
Triazolopyrimidine

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Pathways

Future synthetic research could move beyond traditional multi-step procedures to explore more efficient and sustainable methods for constructing the 4-morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile scaffold. The development of novel synthetic strategies is crucial for accessing this and related compounds in higher yields and with greater structural diversity.

Key Research Targets:

Microwave-Assisted Organic Synthesis (MAOS): Investigating the use of microwave irradiation to accelerate key reaction steps, such as the cyclization to form the pyrimidine (B1678525) ring or the nucleophilic substitution to introduce the morpholine (B109124) moiety. This technique often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters like temperature, pressure, and stoichiometry, enhancing safety and scalability. Developing a flow-based synthesis for this compound could enable on-demand production and facilitate the rapid generation of analog libraries. chemrxiv.org

Multicomponent Reactions (MCRs): Designing a one-pot MCR that brings together the necessary building blocks (e.g., a benzamidine (B55565) derivative, a dicarbonyl compound, and morpholine) in a single, highly convergent step would represent a significant improvement in synthetic efficiency.

Photocatalysis and Electrosynthesis: Exploring visible-light photocatalysis or electrosynthesis for C-H activation or cross-coupling reactions could provide novel, milder routes to functionalize the phenyl rings or the pyrimidine core, bypassing the need for pre-functionalized starting materials.

Advanced Mechanistic Studies of Reactivity and Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing protocols and designing new reactions. Future work should focus on elucidating the intricate details of its chemical behavior.

Prospective Mechanistic Investigations:

Kinetic Analysis: Performing detailed kinetic studies on the key bond-forming reactions (e.g., C-N bond formation for the morpholine introduction) to determine reaction orders, rate constants, and activation energies. This data is fundamental to understanding the reaction mechanism and optimizing conditions.

Isotopic Labeling Studies: Utilizing isotopically labeled reagents (e.g., ¹³C, ¹⁵N) to trace the pathways of atoms throughout the reaction sequence. This can provide unambiguous evidence for proposed intermediates and transition states.

In-situ Spectroscopic Monitoring: Employing techniques like ReactIR (FTIR), in-situ NMR, or Raman spectroscopy to monitor the reaction progress in real-time. This allows for the direct observation of transient intermediates and provides insights into the reaction kinetics and mechanism.

Computational Modeling: Using quantum mechanical calculations to map the potential energy surface of the reaction, identify transition states, and calculate activation barriers, complementing experimental findings.

Development of Integrated Experimental and Computational Methodologies

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for modern chemical research. rsc.org A future-forward approach for this compound would involve a tight integration of these disciplines to accelerate discovery and deepen understanding.

Integrated Approaches:

Predictive Modeling for Synthesis: Employing Density Functional Theory (DFT) and other computational methods to predict the feasibility and outcome of novel synthetic routes before attempting them in the lab. jchemrev.comnih.gov This can help prioritize experiments and avoid unpromising reaction pathways.

Structure-Reactivity Relationship Studies: Combining experimental screening of analog libraries with Quantitative Structure-Activity Relationship (QSAR) modeling to build predictive models. rsc.org These models can guide the design of new derivatives with desired chemical properties or reactivity.

Spectroscopic Characterization and Simulation: Using computational methods to simulate spectroscopic data (e.g., NMR, IR spectra) for proposed structures and intermediates. jchemrev.com Comparing simulated spectra with experimental data can provide strong evidence for structural assignments. Molecular modeling is a crucial tool for understanding the relationship between molecular structure and reactivity. nih.gov

Design of Novel Pyrimidine-Morpholine Hybrid Scaffolds for Diverse Chemical Applications

The this compound structure serves as an excellent starting point for designing new molecular hybrids. nih.govresearchgate.net The strategic combination of the pyrimidine-morpholine core with other functional scaffolds can lead to molecules with unique properties and applications. mdpi.com The morpholine ring, in particular, is a valuable framework in medicinal chemistry due to its potential to improve pharmacokinetic properties. nih.gov

Future Design Strategies:

Functionalization of Phenyl Rings: Introducing a variety of substituents onto the two phenyl rings to modulate the molecule's electronic properties, solubility, and steric profile. This could be achieved through late-stage functionalization or by using substituted starting materials.

Modification of the Morpholine Moiety: Replacing the morpholine ring with other heterocyclic systems (e.g., piperidine, piperazine, thiomorpholine) to explore how this change affects the molecule's conformation and properties.

Transformation of the Nitrile Group: Utilizing the versatile reactivity of the nitrile group to convert it into other functionalities such as amides, tetrazoles, or carboxylic acids, thereby creating a new series of derivatives.

Molecular Hybridization: Covalently linking the pyrimidine-morpholine scaffold to other known active chemical motifs to create hybrid molecules with potentially synergistic or novel properties. researchgate.net

Potential for High-Throughput Synthesis and Screening in Chemical Libraries

The core structure of this compound is well-suited for inclusion in combinatorial and high-throughput chemistry workflows. The creation of large, diverse chemical libraries based on this scaffold can accelerate the discovery of new materials and functional molecules.

High-Throughput Avenues:

Parallel Synthesis: Developing robust synthetic protocols that are amenable to automated parallel synthesizers. This would allow for the rapid creation of a grid of analogs by systematically varying the substituents on the phenyl rings and the core heterocycle.

Solid-Phase Synthesis: Adapting the synthetic route to a solid support would facilitate purification and automation, enabling the efficient production of a large library of related compounds.

Diversity-Oriented Synthesis (DOS): Designing synthetic pathways that can generate structurally diverse and complex molecules from a common intermediate derived from the parent compound.

High-Throughput Screening (HTS): Screening the generated libraries against a wide range of assays (e.g., catalytic, materials science, or biological assays) to identify "hits" with desired properties, which can then be further optimized. The use of flow chemistry platforms could significantly decrease the turnaround time for custom library synthesis, potentially enabling access to vast libraries for selection-based discovery. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing pyrimidinecarbonitrile derivatives, and how can they be adapted for 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile?

  • Methodological Answer : A three-component synthesis under thermal aqueous conditions is widely used for pyrimidinecarbonitriles. For example, 4-amino-5-pyrimidinecarbonitriles are synthesized via condensation of aldehydes, malononitrile, and thiourea derivatives at 80–100°C in water . Adapting this to this compound would require substituting aldehydes with diphenylacetaldehyde and introducing morpholine during the cyclization step. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like 6-oxo-tetrahydropyridines .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms the presence of nitrile (CN, ~2212 cm⁻¹) and morpholine C-O-C (1250–1150 cm⁻¹) groups .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.4 ppm for diphenyl groups) and morpholine protons (δ 3.6–3.8 ppm for CH₂-O). ¹³C NMR distinguishes nitrile carbons (~118 ppm) and pyrimidine ring carbons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 351 for brominated analogs) and fragmentation patterns validate the backbone .

Q. How can researchers address discrepancies in melting points or spectral data for pyrimidinecarbonitriles across studies?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Recrystallization in polar solvents (e.g., DMSO/water) improves purity, as shown for 4-amino-6-(4-chlorophenyl) derivatives (mp 222°C vs. reported 229°C) . Cross-referencing spectral databases (e.g., HMDB, PubChem) and repeating analyses under standardized conditions (e.g., 300 MHz NMR in DMSO-d₆) reduces variability .

Advanced Research Questions

Q. What role does the morpholino substituent play in modulating the electronic and steric properties of pyrimidinecarbonitriles?

  • Methodological Answer : The morpholino group enhances solubility via its oxygen lone pairs and stabilizes intermediates through hydrogen bonding. In 4-(thiazol-5-yl)pyrimidinecarbonitriles, morpholine substitution at position 4 increases electron density on the pyrimidine ring, as evidenced by upfield shifts in ¹³C NMR (e.g., C5 at 84.8 ppm vs. 116.7 ppm for CN-substituted analogs) . Computational studies (DFT) can quantify steric effects by comparing bond angles (e.g., N2—C1—S2 in thioether analogs) .

Q. How do substituents on the phenyl rings (e.g., electron-withdrawing vs. donating groups) affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl, Br) at the para position of phenyl rings activate the pyrimidine core for Suzuki-Miyaura coupling. For instance, 4-chlorophenyl derivatives show higher yields (75–100%) in Pd-catalyzed reactions compared to methyl-substituted analogs (48–68%) . Hammett σ values correlate with reaction rates: substituents with σ > 0.23 (e.g., -NO₂, -CF₃) accelerate oxidative addition .

Q. What strategies can resolve contradictions in biological activity data for morpholino-substituted pyrimidinecarbonitriles?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, solvent effects). A systematic approach includes:

  • Dose-response curves : Validate IC₅₀ consistency across replicates.
  • Solvent controls : Use DMSO ≤ 0.1% to avoid cytotoxicity artifacts.
  • Structural analogs : Compare with 2,6-dichlorophenyl or thienyl derivatives to isolate substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.